N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide

Supramolecular chemistry Crystal engineering Hydrogen bonding

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide (CAS 535977-08-3; IUPAC: N-(2-carbamoylphenyl)-2-chloropyridine-3-carboxamide; MF: C₁₃H₁₀ClN₃O₂; MW: 275.69 g/mol) is a synthetic small-molecule belonging to the N-aryl-2-chloronicotinamide class. It features a 2-chloronicotinamide core coupled to an ortho-carbamoyl-substituted phenyl ring via a carboxamide linkage.

Molecular Formula C13H10ClN3O2
Molecular Weight 275.69
CAS No. 535977-08-3
Cat. No. B2640701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide
CAS535977-08-3
Molecular FormulaC13H10ClN3O2
Molecular Weight275.69
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C13H10ClN3O2/c14-11-9(5-3-7-16-11)13(19)17-10-6-2-1-4-8(10)12(15)18/h1-7H,(H2,15,18)(H,17,19)
InChIKeyRNQZTQCLZSVCJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide (CAS 535977-08-3): Procurement-Relevant Chemical Identity & Physicochemical Profile


N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide (CAS 535977-08-3; IUPAC: N-(2-carbamoylphenyl)-2-chloropyridine-3-carboxamide; MF: C₁₃H₁₀ClN₃O₂; MW: 275.69 g/mol) is a synthetic small-molecule belonging to the N-aryl-2-chloronicotinamide class [1]. It features a 2-chloronicotinamide core coupled to an ortho-carbamoyl-substituted phenyl ring via a carboxamide linkage. The compound is catalogued by multiple screening-compound suppliers as a research-grade building block or probe molecule, with commercial purities typically specified at 95% (AKSci) or 98% (Leyan) . Physicochemical parameters reported by ChemDiv include a calculated logP of 1.22, logD of 1.14, aqueous solubility logSw of −2.69, polar surface area of 66.4 Ų, five hydrogen-bond acceptors, and three hydrogen-bond donors . These properties place it in moderate-lipophilicity, moderate-hydrophilicity chemical space distinct from both the unsubstituted nicotinamide scaffold and the simpler 2-chloronicotinamide precursor.

Why N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide Cannot Be Replaced by Generic 2-Chloronicotinamide or Simple Nicotinamide Analogs


The presence of both the 2-chloro substituent on the pyridine ring and the ortho-carbamoyl group on the N-phenyl ring confers a hydrogen-bonding donor–acceptor topology that is absent in simpler analogs such as 2-chloronicotinamide (CAS 10366-35-5) or unsubstituted nicotinamide [1]. Crystallographic studies of the broader N-aryl-2-chloronicotinamide family demonstrate that the carboxamide linker engages in directional N–H···N and N–H···O hydrogen bonds that govern supramolecular assembly, while the ortho-carbamoyl group introduces an additional planar amide moiety capable of intramolecular and intermolecular hydrogen bonding [1][2]. These structural features directly affect solid-state stability, solubility, and target-engagement geometry in ways that cannot be replicated by analogs lacking the 2-chloro or 2-carbamoyl substitution. Consequently, substituting this compound with generic 2-chloronicotinamide or N-phenyl-nicotinamide in a biological assay or synthetic sequence would alter both the physicochemical property vector and the pharmacophoric hydrogen-bond pattern, making experimental results non-interchangeable.

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide: Quantified Differentiation Evidence for Scientific Procurement Decisions


Ortho-Carbamoyl Substitution Confers Additional Hydrogen-Bond Donor/Acceptor Capacity vs. Unsubstituted N-Phenyl-2-chloronicotinamide

The target compound possesses three hydrogen-bond donor atoms and five acceptor atoms (HBD = 3; HBA = 5) , compared with N-phenyl-2-chloronicotinamide (HBD = 1; HBA = 3) and 2-chloronicotinamide (HBD = 1; HBA = 2) [1]. The ortho-carbamoyl group (–CONH₂) introduces two additional donor sites and two additional acceptor sites that are geometrically positioned to participate in both intra- and intermolecular hydrogen bonds, as demonstrated in the crystal structures of closely related 2-chloro-N-(phenylcarbamoyl)nicotinamide derivatives [2].

Supramolecular chemistry Crystal engineering Hydrogen bonding

Polar Surface Area of 66.4 Ų Places the Compound in a Distinct CNS-Permeability Window vs. Lower-PSA Nicotinamide Scaffolds

The target compound has a calculated topological polar surface area (tPSA) of 66.4 Ų . This is substantially higher than 2-chloronicotinamide (tPSA ≈ 42 Ų) and nicotinamide (tPSA ≈ 42 Ų) [1], driven by the additional carbamoyl group on the N-phenyl ring. A tPSA of 66.4 Ų falls within the empirically defined threshold for favorable blood–brain barrier penetration (<70–90 Ų), while the simpler analogs with tPSA ~42 Ų occupy a different CNS-permeability regime [2].

Medicinal chemistry CNS drug design Physicochemical profiling

Commercially Available Purity of 98% (Leyan) Provides a Defined Baseline for Reproducible Screening vs. Lower-Purity Alternatives

Two vendor specifications are publicly available for this compound: 95% purity (AKSci, Catalog 5170CD) and 98% purity (Leyan, Catalog 1798958) . The 98% specification provides a 3-percentage-point advantage in minimum purity relative to the 95% alternative, translating to a maximum impurity burden of ≤2% vs. ≤5%. For a compound used in dose–response screening at typical concentrations of 1–30 µM, a 5% impurity level could introduce confounding off-target activity at concentrations up to 1.5 µM, whereas the 2% impurity ceiling limits this to ≤0.6 µM.

Compound procurement Assay reproducibility Quality control

The 2-Chloro-N-(phenylcarbamoyl)nicotinamide Scaffold Is Patented for Fungicidal Applications, Placing This Compound Within a Defined Agrochemical Intellectual Property Space

Chinese patent CN 201811385660 (Zhejiang University of Technology, filed 2018) discloses a series of 2-chloro-N-(phenylcarbamoyl)nicotinamide compounds of formula (I), wherein the phenyl ring may bear substituents R including chloro, methyl, ethyl, methoxy, phenoxy, nitro, and carbomethoxy groups [1]. The target compound, bearing an ortho-carbamoyl substituent (R = 2-CONH₂), falls within the structural scope of this patent class. The patent explicitly claims fungicidal utility for this scaffold. While specific EC₅₀ values for the ortho-carbamoyl analog are not disclosed in the accessible patent abstract, the broader class demonstrates fungicidal activity, and structure–activity relationship (SAR) data for closely related N-aryl-2-chloronicotinamides indicate that substituent identity and position on the phenyl ring modulate potency against plant pathogens such as Botrytis cinerea and Rhizoctonia solani [2].

Agrochemical discovery Fungicide Patent landscape

Crystallographic Evidence Confirms That the 2-Chloro Substituent Directs Distinct Intermolecular Packing vs. Non-Chlorinated Nicotinamide Congeners

Single-crystal X-ray structures of 2-chloro-N-(phenylcarbamoyl)nicotinamide (CCDC deposition) and 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide [1][2] reveal that the 2-chloro substituent on the pyridine ring participates in C–H···Cl and Cl···π interactions that are absent in des-chloro nicotinamides. In 2-chloro-N-(phenylcarbamoyl)nicotinamide, molecules form hydrogen-bonded dimers via paired N–H···O interactions (d(N···O) ≈ 2.85–2.95 Å), and the crystal packing is organized into orthorhombic Pbca symmetry [1]. By contrast, the non-chlorinated N-phenyl-nicotinamide analogs pack in different space groups with distinct hydrogen-bonding topologies [3]. The 2-chloro substituent thus acts as a crystal-engineering handle that governs solid-state organization and, by extension, melting point, solubility, and formulation behavior.

Crystal engineering Solid-state chemistry Structural biology

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide: Evidence-Anchored Research & Industrial Application Scenarios


Agrochemical Fungicide Lead Optimization Programs Targeting Botrytis cinerea and Rhizoctonia solani

The compound resides within the 2-chloro-N-(phenylcarbamoyl)nicotinamide chemotype disclosed in CN 201811385660 for fungicidal applications [1]. Procurement of this specific ortho-carbamoyl analog enables SAR exploration of the hydrogen-bonding capacity at the ortho position of the N-phenyl ring, a substitution not represented among the simpler alkyl, halogen, or alkoxy variants explicitly enumerated in the patent claims. QSAR models for 2-chloropyridine-3-carboxamides indicate that substituent electronic and steric parameters on the N-aryl ring modulate potency against B. cinerea and R. solani [2], making this compound a structurally justified probe for evaluating the contribution of a primary carboxamide donor–acceptor motif to fungicidal efficacy.

Crystal Engineering and Solid-Form Screening of Halogenated Nicotinamide Co-Crystals

Crystallographic data on close analogs confirm that the 2-chloro substituent engages in directional C–H···Cl and Cl···π interactions, while the ortho-carbamoyl group provides two additional hydrogen-bond donor sites for co-crystal design [1][2]. The compound's three HBD and five HBA sites (evidenced in Section 3, Item 1) make it a versatile co-former for pharmaceutical co-crystal screening with APIs containing complementary acceptor-rich functionality. Researchers procuring this compound for solid-form studies benefit from the documented hydrogen-bond dimer motif (N–H···O, d ≈ 2.85–2.95 Å) observed in the phenylcarbamoyl analog as a predictable synthon [1].

Biochemical Screening as a CYP Enzyme Interaction Probe in Human Liver Microsome Assays

Although direct CYP inhibition data for this specific compound are not available in public databases, structurally related N-aryl-2-chloronicotinamides have been profiled against CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6) in human liver microsome assays, with IC₅₀ values ranging from low-micromolar to >10 µM depending on the N-aryl substituent [3]. The distinct logP (1.22) and tPSA (66.4 Ų) of this compound (Section 3, Item 2) predict a CYP inhibition profile that differs from both more lipophilic analogs (higher CYP2C9/2C19 liability) and more polar analogs (higher renal clearance). Procurement of the 98%-purity material (Leyan) is recommended for reproducible CYP panel screening to minimize impurity-driven P450 modulation artifacts.

Medicinal Chemistry Scaffold-Hopping Starting Point for Ortho-Carbamoyl Nicotinamide Kinase Inhibitor Discovery

The 2-chloronicotinamide core is a recognized privileged fragment in kinase inhibitor design, with the 2-chloro group occupying the adenine-pocket hydrophobic back-pocket of numerous kinases [1]. Addition of the ortho-carbamoylphenyl group extends the scaffold into the solvent-exposed region with a defined hydrogen-bond donor–acceptor vector (HBD = 3, HBA = 5; Section 3, Item 1). This contrasts with N-phenyl-2-chloronicotinamide (HBD = 1), which offers only a single hydrogen-bond donor for hinge-region or DFG-motif interactions. The compound thus serves as a structurally differentiated starting point for fragment-growing or scaffold-hopping campaigns where an additional carboxamide-mediated interaction is hypothesized to improve kinase selectivity or potency.

Quote Request

Request a Quote for N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.